Cas no 1360931-63-0 (Benzo[d]isoxazol-4-ol)
Benzo[d]isoxazol-4-ol Chemical and Physical Properties
Names and Identifiers
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- Benzo[d]isoxazol-4-ol
- G69623
- EN300-5257739
- SCHEMBL2005193
- SCHEMBL14721495
- 1360931-63-0
- 1,2-benzoxazol-4-ol
-
- Inchi: 1S/C7H5NO2/c9-6-2-1-3-7-5(6)4-8-10-7/h1-4,9H
- InChI Key: KTRLFZBXDGAKID-UHFFFAOYSA-N
- SMILES: O1C2=C(C(O)=CC=C2)C=N1
Computed Properties
- Exact Mass: 135.032028402g/mol
- Monoisotopic Mass: 135.032028402g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 46.3Ų
Experimental Properties
- Boiling Point: 299.9±13.0°C at 760 mmHg
Benzo[d]isoxazol-4-ol Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
Benzo[d]isoxazol-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM380833-1g |
1,2-benzoxazol-4-ol |
1360931-63-0 | 95%+ | 1g |
$542 | 2023-03-05 | |
| Ambeed | A759214-100mg |
Benzo[d]isoxazol-4-ol |
1360931-63-0 | 97% | 100mg |
$168.0 | 2025-02-25 | |
| Ambeed | A759214-250mg |
Benzo[d]isoxazol-4-ol |
1360931-63-0 | 97% | 250mg |
$344.0 | 2025-02-25 | |
| Ambeed | A759214-1g |
Benzo[d]isoxazol-4-ol |
1360931-63-0 | 97% | 1g |
$1081.0 | 2025-02-25 | |
| Enamine | EN300-5257739-0.05g |
1,2-benzoxazol-4-ol |
1360931-63-0 | 95% | 0.05g |
$202.0 | 2023-06-03 | |
| Enamine | EN300-5257739-0.1g |
1,2-benzoxazol-4-ol |
1360931-63-0 | 95% | 0.1g |
$301.0 | 2023-06-03 | |
| Enamine | EN300-5257739-0.25g |
1,2-benzoxazol-4-ol |
1360931-63-0 | 95% | 0.25g |
$431.0 | 2023-06-03 | |
| Enamine | EN300-5257739-0.5g |
1,2-benzoxazol-4-ol |
1360931-63-0 | 95% | 0.5g |
$679.0 | 2023-06-03 | |
| Enamine | EN300-5257739-1.0g |
1,2-benzoxazol-4-ol |
1360931-63-0 | 95% | 1g |
$871.0 | 2023-06-03 | |
| Enamine | EN300-5257739-2.5g |
1,2-benzoxazol-4-ol |
1360931-63-0 | 95% | 2.5g |
$1707.0 | 2023-06-03 |
Benzo[d]isoxazol-4-ol Suppliers
Benzo[d]isoxazol-4-ol Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on Benzo[d]isoxazol-4-ol
Comprehensive Overview of Benzo[d]isoxazol-4-ol (CAS No. 1360931-63-0): Properties, Applications, and Research Insights
Benzo[d]isoxazol-4-ol (CAS No. 1360931-63-0) is a heterocyclic organic compound featuring a fused benzene and isoxazole ring system. This structurally unique molecule has garnered significant attention in pharmaceutical and material science research due to its versatile reactivity and potential bioactivity. The isoxazole moiety, in particular, is a privileged scaffold in drug discovery, often associated with antimicrobial, anti-inflammatory, and central nervous system (CNS) modulating properties. Researchers are increasingly exploring derivatives of Benzo[d]isoxazol-4-ol for their ability to interact with biological targets like GABA receptors or enzyme inhibitors.
In recent years, the demand for heterocyclic compounds in medicinal chemistry has surged, with CAS 1360931-63-0 emerging as a key intermediate. Its molecular framework allows for diverse functionalization, making it valuable for designing novel small-molecule therapeutics. A 2023 study highlighted its role in developing neuroprotective agents, aligning with growing public interest in neurodegenerative disease treatments. The compound’s logP and hydrogen-bonding capacity further enhance its drug-likeness, addressing the pharmaceutical industry’s focus on oral bioavailability optimization.
Beyond pharmaceuticals, Benzo[d]isoxazol-4-ol derivatives exhibit promise in organic electronics. Their π-conjugated systems and tunable luminescence properties are being investigated for OLED materials and sensors. This dual applicability in life sciences and advanced materials answers frequent search queries like "isoxazole derivatives in drug discovery" or "organic semiconductors from heterocycles". Notably, its thermal stability (>300°C) makes it suitable for high-performance polymer composites, a trending topic in sustainable material engineering.
Synthetic routes to CAS 1360931-63-0 typically involve cyclocondensation of ortho-hydroxybenzaldehyde derivatives with hydroxylamine, followed by oxidation. Recent green chemistry advancements have improved yields via microwave-assisted synthesis—a method frequently searched by organic chemists. Analytical characterization relies on HPLC, NMR, and mass spectrometry, with the compound’s UV-Vis absorption profile (λmax ~270 nm) being critical for purity assessment. These details cater to professionals seeking "CAS 1360931-63-0 synthesis protocol" or "spectral data of isoxazol-4-ols".
Regulatory and safety profiles indicate that Benzo[d]isoxazol-4-ol requires standard laboratory handling precautions (e.g., gloves, ventilation). While not classified as hazardous under major chemical inventories, its ecotoxicity data remains under study—a gap often queried in environmental chemistry forums. The compound’s patent landscape reveals applications in anticancer drug candidates (WO2021158932) and photoactive coatings (EP4095121), reflecting industry trends toward multifunctional molecules.
Market analysts note rising procurement of 1360931-63-0 by contract research organizations (CROs), driven by preclinical studies. Its cost per gram varies ($80–$200) based on purity (>98%), with suppliers emphasizing batch-to-batch consistency—a key concern for reproducibility-focused researchers. This economic aspect addresses frequent searches like "where to buy Benzo[d]isoxazol-4-ol" or "CAS 1360931-63-0 price trends".
Future research directions include computational modeling of Benzo[d]isoxazol-4-ol’s binding affinities using AI-driven drug design tools—an intersection of chemistry and artificial intelligence that dominates scientific discourse. Additionally, its potential in metal-organic frameworks (MOFs) for gas storage aligns with clean energy initiatives. As sustainability becomes a priority, biocatalytic synthesis of such heterocycles may emerge, answering search trends like "green synthesis of isoxazole compounds".
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